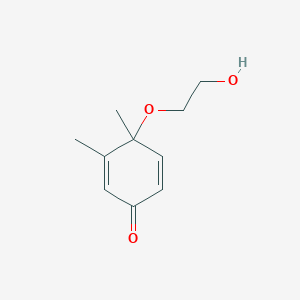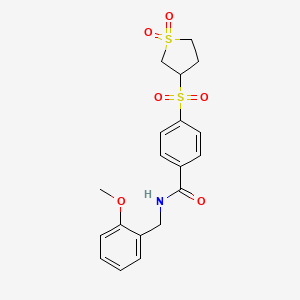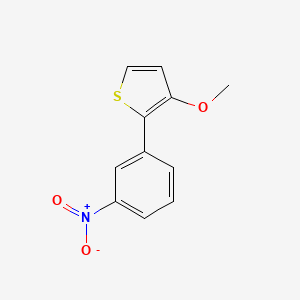
(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine: is a chemical compound with the molecular formula C10H14N2O It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a methoxypyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methanamine Moiety: The methanamine group can be introduced via reductive amination, using reducing agents like sodium cyanoborohydride.
Methoxypyridine Ring Formation: The methoxypyridine ring can be synthesized through a series of reactions, including nitration, reduction, and methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the methoxypyridine ring to a more saturated form, such as a piperidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Imines, oximes.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Molecular Probes: It can be used as a molecular probe to study biological processes, such as signal transduction or metabolic pathways.
Medicine:
Drug Development: The compound has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect or quantify biological molecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.
Agriculture: It may have applications in the development of agrochemicals, such as pesticides or herbicides.
作用机制
The mechanism of action of (1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.
相似化合物的比较
- (1-(2-Methoxypyridin-3-YL)cyclopropyl)methanamine
- (1-(4-Methoxypyridin-2-YL)cyclopropyl)methanamine
Comparison:
- Structural Differences: The position of the methoxy group on the pyridine ring differs among these compounds, leading to variations in their chemical and biological properties.
- Reactivity: The reactivity of these compounds can vary based on the position of the methoxy group, affecting their behavior in chemical reactions.
- Biological Activity: The biological activity of these compounds may differ, with each compound potentially targeting different enzymes or receptors.
属性
CAS 编号 |
1060807-10-4 |
|---|---|
分子式 |
C10H14N2O |
分子量 |
178.23 g/mol |
IUPAC 名称 |
[1-(2-methoxypyridin-4-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |
InChI 键 |
LIORMFVGJDYXRY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=CC(=C1)C2(CC2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,4-Dichlorophenyl)methyl]-N-methoxy-1H-indazole-3-carboxamide](/img/structure/B12623871.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl benzoate](/img/structure/B12623886.png)




![(6R)-6-(4-Bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12623907.png)
![3-(3-chlorophenyl)-7-(2-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12623909.png)
![2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione](/img/structure/B12623922.png)
![N-[(2S)-1,3-Dihydroxybutan-2-yl]-4-heptylbenzamide](/img/structure/B12623932.png)

![5-Pyrimidinecarboxaldehyde, 4-amino-6-[[1-[(3-fluorophenyl)methyl]-1H-indazol-5-yl]amino]-, O-(2-methoxyethyl)oxime](/img/structure/B12623938.png)
![3-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]propanenitrile](/img/structure/B12623944.png)
